5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one

Organic Synthesis Regioselectivity Halogenation

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one (CAS 124702-80-3) is a rigid indanone-catechol hybrid that combines metal-chelating capacity and free radical scavenging with exclusive 4,7-dibromination reactivity. This ≥98% pure intermediate enables MTDL design for Alzheimer’s and next-gen COMT inhibitors for Parkinson’s research. Generic indanones or catechols cannot replicate this scaffold’s conformational restriction or regioselectivity. Sourced with batch-specific CoA for reproducible synthesis.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 124702-80-3
Cat. No. B180793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
CAS124702-80-3
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=CC(=C(C=C21)O)O
InChIInChI=1S/C9H8O3/c10-7-2-1-5-3-8(11)9(12)4-6(5)7/h3-4,11-12H,1-2H2
InChIKeyWMDAUVLSCBKCBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one (CAS 124702-80-3): Catechol-Indanone Core for Targeted Antioxidant, Enzyme Inhibition, and Synthetic Applications


5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one (CAS 124702-80-3) is a bicyclic indanone derivative distinguished by a 5,6-catechol (ortho-dihydroxy) substitution pattern on a rigid indane framework . This unique combination of a conformationally restricted scaffold with a redox-active catechol moiety imparts a distinct profile of metal chelation, free radical scavenging, and regioselective chemical reactivity . The compound serves as a high-purity (≥98%) intermediate for pharmaceutical research and natural product synthesis .

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one: Why Structural and Functional Analogs Cannot Substitute


Substitution with generic indanones or simple catechols introduces critical deficits in activity or selectivity. Monohydroxy indanones, such as 5-hydroxyindan-1-one (CAS 3470-49-3), lack the bidentate catechol moiety essential for potent metal chelation and efficient two-electron redox cycling [1]. Conversely, flexible catechol derivatives cannot replicate the constrained geometry of the indanone core, which is crucial for specific enzyme active site interactions and regioselective chemical transformations, such as the exclusive dibromination at the 4,7-positions [2]. The unique combination of the rigid bicyclic scaffold with the 5,6-dihydroxy pattern enables distinct biological and synthetic applications that generic alternatives cannot fulfill [3].

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one: Quantifiable Differentiation and Comparator-Based Evidence


Regioselective Dibromination at 4,7-Positions: A Unique Synthetic Handle

5,6-Dihydroxyindan-1-one undergoes exclusive aromatic dibromination at the 4- and 7-positions under both acidic and basic conditions, affording 4,7-dibromo-5,6-dihydroxyindan-1-one. In contrast, the structurally related 5,6-dimethoxyindan-1-one yields the 2,4-dibromo regioisomer under acidic conditions (95% yield) and 4-bromo-5,6-dimethoxyindan-3-one under basic conditions (79-81% yield) [1]. This regiodivergence provides a unique synthetic handle for site-specific functionalization not accessible with the dimethoxy analog.

Organic Synthesis Regioselectivity Halogenation

Metal Chelation Activity: Cu(II) Complex Formation at 20 µM

5,6-Dihydroxyindan-1-one demonstrates metal-chelating activity, as evidenced by the formation of a copper complex at a concentration of 20 µM, detected by UV-vis spectrometry [1]. The catechol moiety enables bidentate metal coordination, a feature absent in monohydroxy indanones (e.g., 5-hydroxyindan-1-one) and essential for multi-target directed ligands in neurodegenerative disease research [2].

Medicinal Chemistry Metal Chelation Alzheimer's Disease

Catechol Moiety Enables COMT Inhibition: A Scaffold for Parkinson's Disease Research

Indanone derivatives containing a catechol or nitrocatechol moiety, such as the 5,6-dihydroxyindan-1-one core, are recognized as potent catechol-O-methyltransferase (COMT) inhibitors. In a series of nitrocatechol-substituted indanones, the most potent analog achieved an IC50 of 0.16 µM for COMT inhibition [1]. This activity is a class-level property conferred by the ortho-dihydroxy substitution pattern, which is absent in monohydroxy or non-catechol indanone derivatives.

Medicinal Chemistry COMT Inhibition Parkinson's Disease

Physicochemical Profile: Defined Melting Point and Density for Quality Control

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one is characterized by a well-defined melting point of 107-109°C and a density of 1.467 g/cm³ . In contrast, simple catechol (1,2-dihydroxybenzene) has a melting point of 105°C and lacks the ketone functional group for further derivatization [1]. The high purity (≥98%) from reputable vendors ensures batch-to-batch consistency for reproducible research .

Analytical Chemistry Quality Control Procurement

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one: Procurement-Driven Application Scenarios


Synthesis of Site-Selectively Halogenated Indanone Building Blocks

Researchers synthesizing complex molecules requiring a regiospecific 4,7-dihalogenated indanone scaffold should procure 5,6-dihydroxyindan-1-one. Its exclusive dibromination at the 4,7-positions, as detailed in Section 3 [1], provides a synthetic route not accessible with 5,6-dimethoxyindan-1-one or other protected analogs. This intermediate is valuable for constructing functionalized polycyclic frameworks and natural product analogs.

Multi-Target Directed Ligand Design for Alzheimer's Disease

Medicinal chemists developing multi-target directed ligands (MTDLs) for Alzheimer's disease should utilize 5,6-dihydroxyindan-1-one as a core scaffold. Its proven metal-chelating capacity [2], combined with the potential for AChE inhibition inherent to the indanone class [3], allows for the design of single molecules that address both cholinergic deficits and metal-ion dyshomeostasis. This dual functionality is a key differentiator from Donepezil, which lacks metal chelation.

Catechol-Based COMT Inhibitor Development for Parkinson's Disease

Projects focused on developing next-generation COMT inhibitors for Parkinson's disease should select 5,6-dihydroxyindan-1-one as a starting material. The catechol moiety is essential for potent COMT inhibition, with structurally related nitrocatechol-indanones demonstrating sub-micromolar IC50 values [4]. The rigid indanone core offers conformational advantages over flexible catechol derivatives, potentially improving selectivity and pharmacokinetic properties.

Quality-Controlled Intermediates for Reproducible Synthesis

Process chemists and CROs requiring high-purity intermediates for reproducible synthesis should source 5,6-dihydroxy-2,3-dihydro-1H-inden-1-one from vendors supplying ≥98% purity with batch-specific certificates of analysis (CoA) . The well-defined melting point (107-109°C) and recommended storage conditions (-20°C under inert atmosphere) ensure material integrity and consistency across multiple synthetic campaigns.

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